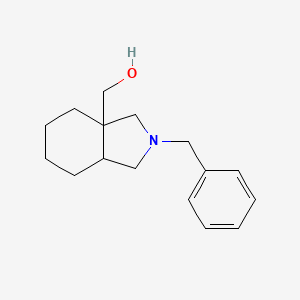
(2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol: is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . This compound is characterized by its unique structure, which includes a benzylic group attached to an octahydroisoindoline ring system. It is primarily used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method includes the catalytic hydrogenation of the precursor in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The benzylic position in this compound is susceptible to nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological activities. It has been investigated for its potential use as a precursor in the synthesis of bioactive molecules, including those with antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique chemical properties make it valuable in the synthesis of various industrial products .
Wirkmechanismus
The mechanism of action of (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
(Octahydro-1H-isoindol-3a-yl)methanol: This compound is similar in structure but lacks the benzylic group, which can significantly alter its chemical and biological properties.
N-Isoindoline-1,3-dione Derivatives: These compounds share the isoindoline core but have different functional groups, leading to different reactivity and applications.
Uniqueness: The presence of the benzylic group in (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol makes it unique compared to other similar compounds. This structural feature can influence its reactivity, making it a valuable intermediate in various synthetic applications .
Eigenschaften
IUPAC Name |
(2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-13-16-9-5-4-8-15(16)11-17(12-16)10-14-6-2-1-3-7-14/h1-3,6-7,15,18H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEIPBZJHXSCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2569696.png)

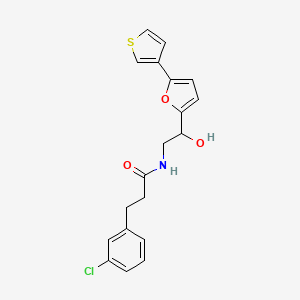
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2569700.png)
![5-((4-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569702.png)

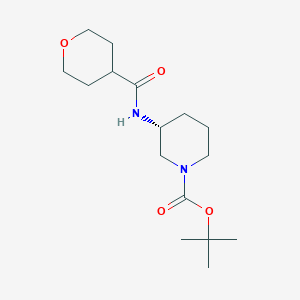
![3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide](/img/structure/B2569706.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569708.png)
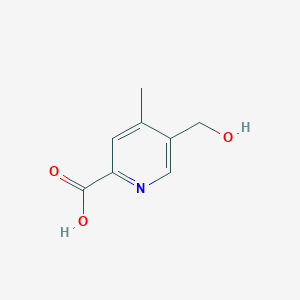
![N-(2,4-difluorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2569713.png)
![4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2569715.png)
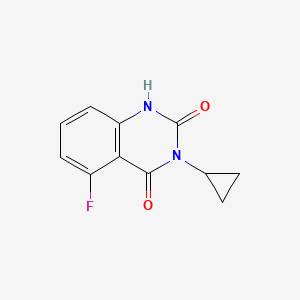
![2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2569718.png)
